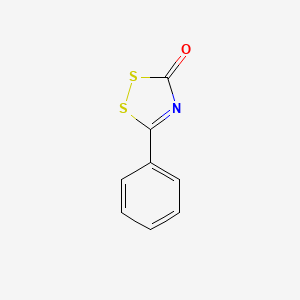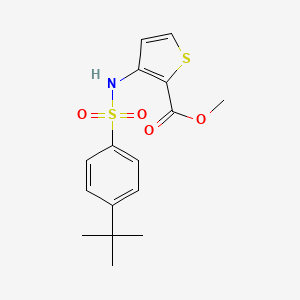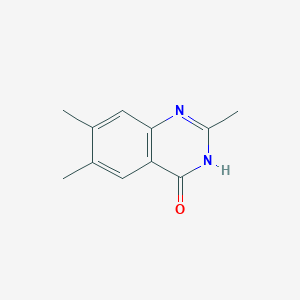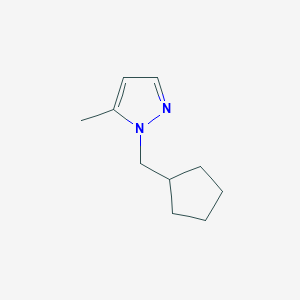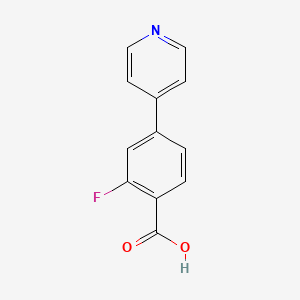
2-Fluoro-4-(pyridin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a fluorine atom and a pyridine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods can be optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with only a fluorine atom and a pyridine ring.
4-Fluorobenzoic Acid: Lacks the pyridine ring but has a similar benzoic acid core.
3-(Pyridin-4-yl)benzoic Acid: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-4-(pyridin-4-yl)benzoic acid is unique due to the combination of the fluorine atom and the pyridine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyridine ring provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI Key |
KBRFQDSLHYURNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
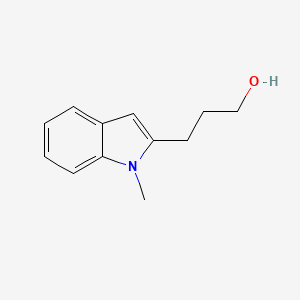
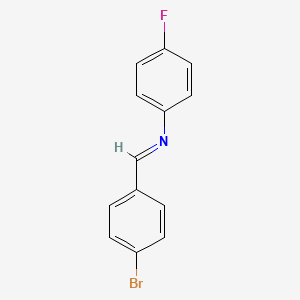
![5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8698207.png)
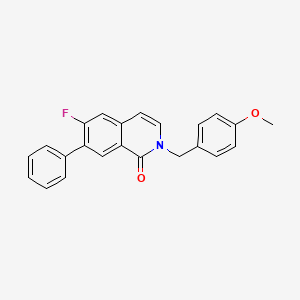
![3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)
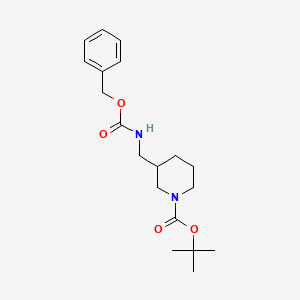
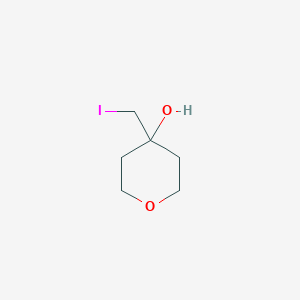
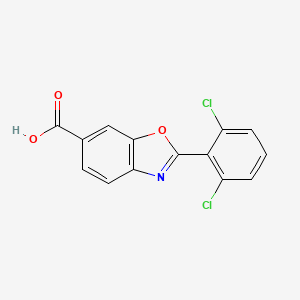

![[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8698251.png)
